Product packaging for L-869298(Cat. No.:CAS No. 362718-73-8)

L-869298

Cat. No.: B1674196
CAS No.: 362718-73-8
M. Wt: 570.5 g/mol
InChI Key: YDLQPURWTSDWCC-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-869298 is a second-generation, potent and selective phosphodiesterase-4 (PDE4) inhibitor developed for research into inflammatory pulmonary diseases . PDE4 enzymes catalyze the hydrolysis of the intracellular second messenger cyclic AMP (cAMP) . By inhibiting PDE4, this compound elevates cellular cAMP levels, which can lead to the attenuation of inflammatory responses, including the reduction of cytokine production and reactive oxygen species . This mechanism makes it a valuable tool for investigating pathways involved in conditions such as asthma and chronic obstructive pulmonary disease (COPD) . Biochemically, this compound exhibits high potency, with IC50 values in the sub-nanomolar range against the catalytic domains of PDE4A, PDE4B, and PDE4D . It functions as a rapidly reversible, competitive inhibitor of the PDE4 active site . The compound is the (S)-(+)-enantiomer, and it demonstrates a significant affinity difference of over 100-fold compared to its (R)-(-)-enantiomer (L-869299) . High-resolution crystal structures of PDE4D in complex with this compound reveal that the inhibitor is anchored within the rigid active site through key interactions, including hydrogen bonds with an invariant glutamine residue (Gln369) and contacts with metal-binding pocket residues via its pyridine N-oxide group . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H18F8N2O4S B1674196 L-869298 CAS No. 362718-73-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

362718-73-8

Molecular Formula

C23H18F8N2O4S

Molecular Weight

570.5 g/mol

IUPAC Name

2-[5-[(1S)-1-[3-cyclopropyloxy-4-(difluoromethoxy)phenyl]-2-(1-oxidopyridin-1-ium-3-yl)ethyl]-1,3-thiazol-2-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C23H18F8N2O4S/c24-20(25)37-16-6-3-13(9-17(16)36-14-4-5-14)15(8-12-2-1-7-33(35)11-12)18-10-32-19(38-18)21(34,22(26,27)28)23(29,30)31/h1-3,6-7,9-11,14-15,20,34H,4-5,8H2/t15-/m0/s1

InChI Key

YDLQPURWTSDWCC-HNNXBMFYSA-N

Isomeric SMILES

C1CC1OC2=C(C=CC(=C2)[C@H](CC3=C[N+](=CC=C3)[O-])C4=CN=C(S4)C(C(F)(F)F)(C(F)(F)F)O)OC(F)F

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C(CC3=C[N+](=CC=C3)[O-])C4=CN=C(S4)C(C(F)(F)F)(C(F)(F)F)O)OC(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(2-((3-cyclopropyloxy-4-difluoromethoxy)phenyl)-2-(5-(2-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoro)ethyl)thiazolyl)ethyl)pyridine N-oxide
L 869,298
L 869298
L 869299
L-869,298
L-869298
L-869299
L869,298
L869299

Origin of Product

United States

Molecular Targets and Mechanisms of Action of L 869298

Phosphodiesterase 4 (PDE4) Inhibition

L-869298 is recognized as a potent and selective inhibitor of phosphodiesterase 4 (PDE4). nih.govmedchemexpress.com PDE4 enzymes are a family of cyclic nucleotide phosphodiesterases that specifically hydrolyze cyclic adenosine (B11128) monophosphate (cAMP), playing a crucial role in regulating intracellular cAMP levels. ebi.ac.ukguidetopharmacology.org Inhibition of PDE4 leads to increased intracellular concentrations of cAMP, which can modulate various cellular functions, particularly those involved in inflammatory and immune responses. avancesenfibrosispulmonar.com

Specificity and Potency Across PDE4 Subtypes (e.g., PDE4A, PDE4B, PDE4D)

This compound exhibits potent inhibitory activity across the different PDE4 subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. Studies have reported half-maximal inhibitory concentration (IC₅₀) values in the sub-nanomolar range for these catalytic domains. For instance, this compound demonstrated IC₅₀ values of 0.4 nM for PDE4A, 0.4 nM for PDE4B, 1.1 nM for PDE4C, and 0.3 nM for PDE4D. nih.gov This indicates that this compound is a potent inhibitor across the PDE4 family. Its enantiomer, L-869299, shows significantly weaker inhibition, with IC₅₀ values substantially higher than this compound against PDE4D (43 nM vs 0.4 nM). nih.govnih.govresearchgate.net Crystal structure analysis of this compound and its enantiomer bound to PDE4D suggests that despite the significant difference in affinity, both enantiomers interact with the same residues in the rigid active site, with the weaker binding of L-869299 attributed to an unfavorable conformation it adopts. nih.govresearchgate.net

Here is a summary of the inhibitory potency of this compound against PDE4 subtypes:

PDE4 SubtypeIC₅₀ (nM)
PDE4A0.4
PDE4B0.4
PDE4C1.1
PDE4D0.3

Downstream Intracellular Cyclic Adenosine Monophosphate (cAMP) Signaling Modulation

By inhibiting PDE4, this compound increases intracellular cAMP levels. avancesenfibrosispulmonar.com cAMP is a crucial second messenger involved in a wide array of cellular processes, including metabolism, gene regulation, and immune function. mdpi.com Elevated intracellular cAMP can activate various downstream effectors, such as protein kinase A (PKA), exchange proteins activated by cAMP (EPACs), and cyclic AMP-responsive ion channels, thereby modulating numerous cellular functions. mdpi.com The anti-inflammatory effects associated with PDE4 inhibitors are largely mediated through this increase in intracellular cAMP.

Impact on Cyclic Nucleotide Hydrolysis

Cyclic nucleotide phosphodiesterases (PDEs) catalyze the hydrolysis of the 3',5' phosphodiester bond in cyclic nucleotides like cAMP and cGMP, converting them to their corresponding 5'-monophosphates. ebi.ac.ukguidetopharmacology.orgresearchgate.net This hydrolysis is a key mechanism for regulating the concentration and signaling of these second messengers within cells. ebi.ac.ukguidetopharmacology.orgnih.gov As a PDE4 inhibitor, this compound directly impacts the hydrolysis of cAMP, reducing its breakdown and leading to its accumulation. This inhibition of hydrolysis is the fundamental action by which this compound exerts its effects on cAMP-mediated signaling pathways. nih.gov

Ferroptosis Induction (as FINO2)

This compound is also known as FINO2 and functions as a ferroptosis inducer. nih.govcolumbia.educaymanchem.comsmolecule.commedchemexpress.com Ferroptosis is a distinct form of regulated cell death characterized by iron dependence and the accumulation of lipid peroxides. nih.govcolumbia.edunih.govresearchgate.netfrontiersin.org Unlike apoptosis, ferroptosis is not inhibited by caspase inhibitors. nih.gov FINO2 is an endoperoxide-containing 1,2-dioxolane that can initiate ferroptosis. nih.govnih.gov

Indirect Inhibition of Glutathione (B108866) Peroxidase 4 (GPX4)

FINO2 (this compound) induces ferroptosis through a mechanism that involves the indirect inhibition of glutathione peroxidase 4 (GPX4). nih.govcolumbia.educaymanchem.commedchemexpress.comnih.gov GPX4 is a key enzyme in the cellular defense against lipid peroxidation, responsible for reducing lipid hydroperoxides to lipid alcohols using glutathione (GSH) as a cofactor. columbia.edufrontiersin.org While some ferroptosis inducers directly inhibit GPX4 or deplete GSH, FINO2 operates differently. nih.govcolumbia.edunih.gov It does not inhibit system xc⁻ (which is involved in cystine uptake for GSH synthesis) and does not directly target GPX4's active site or deplete GPX4 protein levels in the same manner as other inducers like RSL3 or FIN56. nih.govcolumbia.educaymanchem.comnih.gov Instead, FINO2 causes an indirect loss of GPX4 enzymatic function. nih.govcolumbia.educaymanchem.comnih.gov The exact mechanism of this indirect inhibition is not fully elucidated, but it is distinct from direct covalent inhibition or protein degradation. nih.gov

Role in Cellular Oxidative Stress and Lipid Peroxidation

A hallmark of ferroptosis is the accumulation of lipid peroxides, resulting from an imbalance between oxidative processes and antioxidant defense mechanisms. nih.govcolumbia.eduresearchgate.netfrontiersin.org FINO2 contributes to this imbalance through a dual mechanism: indirect GPX4 inactivation and direct oxidation of iron. nih.govcolumbia.educaymanchem.comnih.gov The direct oxidation of labile iron by FINO2 is a critical step, ultimately leading to widespread lipid peroxidation. nih.govcolumbia.educaymanchem.commedchemexpress.comnih.gov This accumulation of lipid peroxides, particularly oxidized phospholipids, is a defining event that drives ferroptotic cell death. columbia.eduresearchgate.netfrontiersin.org The endoperoxide moiety and a nearby hydroxyl group on FINO2 are necessary structural features for inducing these oxidative events and subsequent ferroptosis. nih.govcolumbia.edunih.gov

Brain-Derived Neurotrophic Factor (BDNF) Signaling Pathway

Interleukin 5 (IL5) Signaling Pathway

The Interleukin 5 (IL-5) signaling pathway is crucial in the maturation, differentiation, and activation of eosinophils, key cells involved in allergic inflammation and parasitic infections. IL-5 exerts its effects by binding to a specific receptor complex on target cells, composed of an IL-5 receptor α subunit (IL-5Rα) and a common β subunit (βc) shared with receptors for IL-3 and GM-CSF. Ligand binding triggers intracellular signaling cascades involving tyrosine phosphorylation and activation of various proteins, including JAK1/JAK2 and STAT1/STAT5, as well as the Ras/Raf/MEK/ERK pathway. These events ultimately regulate gene expression related to cell growth, differentiation, and survival. While the IL-5 signaling pathway is a well-established mediator of inflammatory responses, particularly those involving eosinophils, specific research detailing the direct interaction or modulation of the IL-5 signaling pathway by this compound was not identified in the consulted literature.

Potential Off-Target Interactions in Research Contexts

Investigations into the pharmacological profile of this compound have included assessments of its potential interactions with targets other than its primary intended ones. These off-target studies are important for understanding the compound's selectivity and potential for unintended biological effects in research settings.

Human Ether-a-go-go Related Gene (hERG) Potassium Channel Binding Affinity

The human Ether-a-go-go Related Gene (hERG) potassium channel is critical for cardiac repolarization, and inhibition of this channel is a significant concern in drug development due to the potential for QT interval prolongation and serious cardiac arrhythmias. Research into this compound specifically evaluated its binding affinity to the hERG potassium channel. Studies have indicated that this compound shows low activity or less activity against the hERG potassium channel. ontosight.ai This low binding affinity was a factor in the optimization of the compound's structure during its development.

Research findings regarding the hERG binding affinity of this compound indicate a favorable profile in this regard. For instance, one study identified L-869,298 as having a lack of binding affinity to the hERG potassium channel.

Investigations into Cytochrome P-450 Enzyme Inhibition

Cytochrome P-450 (CYP) enzymes represent a superfamily of monooxygenases that play a central role in the metabolism of many drugs and xenobiotics in the liver. Inhibition of CYP enzymes can lead to significant drug-drug interactions. Investigations into the potential for this compound to inhibit CYP enzymes are relevant for understanding its metabolic profile and potential for interactions when used in biological studies. While direct inhibition data for this compound across a broad panel of CYP enzymes were not extensively detailed in the search results, a study on a related compound (compound 18) from the same series of PDE4 inhibitors reported negligible inhibition of key CYP isoforms, including CYP3A4, CYP2D6, and CYP2C9, with IC₅₀ values greater than 50 µM. This suggests that compounds within this structural class, including potentially this compound, may exhibit low levels of inhibition against major CYP enzymes.

Structure Activity Relationships Sar and Molecular Design of L 869298

Rational Design and Optimization of PDE4 Inhibitory Potency

Analysis of Key Structural Moieties and Their Modulatory Impact

Structure-activity relationship studies on tertiary alcohol series of PDE4 inhibitors, including the precursor compounds to L-869298, have identified key structural moieties that significantly impact PDE4 inhibitory potency. researchgate.netnih.gov Modifications to these regions were systematically explored to optimize the interaction with the PDE4 active site. researchgate.net While specific details on the impact of each moiety of this compound itself are often discussed in the context of proprietary research, general principles observed in related PDE4 inhibitors with similar scaffolds indicate that interactions with the conserved glutamine residue and hydrophobic pockets within the active site are crucial for high affinity binding. nih.govencyclopedia.pubnih.gov

Stereochemical Considerations and Enantiomeric Differences (this compound vs. L-869299)

Here is a table comparing the IC50 values of this compound and L-869299 against different PDE4 isoforms:

CompoundPDE4A (IC50, nM)PDE4B (IC50, nM)PDE4C (IC50, nM)PDE4D (IC50, nM)
This compound0.4 nih.gov0.4 nih.gov1.1 nih.gov0.3 nih.gov
L-86929956 nih.gov40 nih.gov135 nih.gov43 nih.gov

These data demonstrate the significant enantiomeric preference of PDE4 enzymes for this compound. nih.govresearchgate.net

Ligand-Target Interaction Analysis

Understanding the precise molecular interactions between this compound and its PDE4 target is crucial for elucidating its mechanism of action and informing future design efforts.

Crystallographic Studies of this compound in Complex with PDE4D

High-resolution co-crystal structures of this compound in complex with PDE4D have been determined, providing detailed insights into the binding mode. nih.govrcsb.orgproteopedia.orgebi.ac.ukwwpdb.orgpdbj.orgresearchgate.netexpasy.org These structures, typically at resolutions around 2.0 Å, reveal how this compound sits (B43327) within the PDE4 catalytic pocket. nih.govrcsb.orgproteopedia.org The binding is characterized by interactions with residues in the rigid active site. nih.govresearchgate.net The crystal structures show that this compound is anchored by interactions with the invariant glutamine residue and residues in the metal-binding pocket. nih.govrcsb.org

Detailed Analysis of Hydrogen Bonding and Hydrophobic Interactions with Target Enzymes

Analysis of the co-crystal structures of this compound with PDE4D reveals key hydrogen bonding and hydrophobic interactions that contribute to its high affinity. The oxygen atom of the pyridine-N-oxide moiety of this compound forms hydrogen bonds with water molecules that are coordinated to metal ions (specifically, waters W7 and W8 bound to His204 and Met273 in PDE4D2). nih.gov In contrast, the less potent enantiomer, L-869299, forms only one such hydrogen bond and exhibits an unfavorable conformation. nih.govrcsb.org Hydrophobic interactions are also significant, with the catechol-ether group and other hydrophobic moieties of this compound engaging with hydrophobic residues lining the active site pocket, including interactions with Ile336 and Phe340 in PDE4D2. nih.govnih.gov These interactions, along with stacking against a conserved phenylalanine residue, contribute to anchoring the inhibitor within the binding site. nih.govnih.gov

While the primary target discussed in the context of this compound's design and activity is PDE4, some computational studies have explored its potential interactions with other targets, such as the Mycobacterium tuberculosis enzyme InhA. researchgate.netnih.govresearchgate.net Predicted binding poses of this compound within the InhA substrate binding site have suggested potential hydrogen bonds involving a fluorine atom of this compound and residues like Leu197 and Ala198 in InhA, as well as hydrophobic interactions with several InhA residues (e.g., Gly96, Met103, Tyr158). researchgate.netnih.govresearchgate.net However, these are computational predictions and the biological relevance of this compound as an InhA inhibitor is not established in the provided sources, which overwhelmingly focus on its PDE4 inhibitory activity.

Computational Chemistry Approaches in SAR

Computational chemistry approaches have likely played a supportive role in the SAR studies and molecular design of this compound and related compounds, as is common practice in modern drug discovery. These methods can include molecular docking to predict binding poses and affinities, molecular dynamics simulations to study the flexibility and interactions of the ligand-protein complex, and quantitative structure-activity relationship (QSAR) modeling to build predictive models correlating structural features with biological activity. While the provided search results specifically mention computational approaches in the context of predicting this compound's interaction with InhA using docking and machine learning, the general principles of computational chemistry are broadly applicable to optimizing interactions with PDE4 as well. researchgate.netnih.govresearchgate.net Such methods can help rationalize experimental SAR data, guide the design of new analogs, and prioritize synthesis efforts by predicting the potential impact of structural modifications on binding affinity and selectivity.

Molecular Docking and Binding Pose Prediction

Molecular docking studies have been employed to predict the binding pose of this compound within the active site of target proteins. For instance, the predicted binding pose of this compound within the InhA substrate binding site, as determined by the eHiTS docking program, has been described. nih.govresearchgate.netresearchgate.net This predicted pose showed good overlap with the crystallographically-determined binding pose of a known high-affinity InhA inhibitor. nih.govresearchgate.netresearchgate.net

Analysis of the predicted binding pose of this compound in InhA revealed specific interaction patterns. Potential hydrogen bonds were identified between a fluorine atom of this compound (specifically labeled as F13 in one analysis) and the amide nitrogen atoms of leucine (B10760876) (Leu197) and alanine (B10760859) (Ala198) residues within InhA. nih.govresearchgate.netresearchgate.net In addition to hydrogen bonding, hydrophobic interactions were observed between this compound and several InhA residues, including Gly96, Met103, Tyr158, Met161, Thr196, Leu197, Ala198, and Met199. nih.govresearchgate.net

While the focus in some studies has been on InhA, this compound is also recognized as a potent and selective inhibitor of phosphodiesterase 4 (PDE4), with particular activity against PDE4A. medchemexpress.com Crystal structure data of this compound in complex with PDE4D at 2.0 Å resolution provides experimental insight into its binding to this target. rcsb.org Despite differences in affinity, both enantiomers of this compound interact with the same set of residues in the rigid active site of PDE4D. rcsb.org These structures support a model where inhibitors are anchored by an invariant glutamine residue at one end and metal-pocket residues at the other, which helps explain observed structure-activity relationships and the metal ion dependency of certain inhibitor types. rcsb.org

Here is a summary of the reported interactions in the predicted binding pose of this compound with InhA:

Interaction TypeInteracting Atom(s) on this compoundInteracting Residue(s) on InhA
Hydrogen BondFluorine atom (F13)Leu197 (amide nitrogen)
Hydrogen BondFluorine atom (F13)Ala198 (amide nitrogen)
HydrophobicThis compoundGly96, Met103, Tyr158, Met161, Thr196, Leu197, Ala198, Met199 nih.govresearchgate.net

Machine Learning-Based Scoring Functions for Binding Affinity Prediction

The prediction of binding affinity is a critical aspect of molecular design. Traditional docking scoring functions often have limitations in accurately predicting binding affinities, partly because they may assign common weights to energy terms and assume additive contributions of individual interactions, which is not always the case in reality. nih.govresearchgate.net Machine learning (ML) strategies have emerged to improve binding affinity prediction by leveraging large datasets and advanced statistical regression algorithms. nih.govresearchgate.net

ML-based scoring functions have shown the potential to outperform traditional methods by accounting for the non-linear nature of noncovalent interactions. nih.govresearchgate.net In the context of InhA inhibitors, including this compound, a support vector machine (SVM) model was trained using individual energy terms retrieved from molecular docking with the eHiTS software and associated with known binding affinities of compounds in the training set. nih.govresearchgate.net This approach demonstrated that using an SVM, trained by associating sets of individual energy terms with known binding affinity, could improve the correlation between predicted and known binding affinities for a series of known inhibitors. nih.govresearchgate.net This highlights the potential of ML methods to enhance the accuracy of binding affinity predictions by moving beyond linear combinations of energy terms. nih.govresearchgate.net

Synthetic Approaches in Academic Research

The synthesis of complex organic molecules like this compound, particularly in an enantioselective manner, is a significant area of academic research. Enantioselective synthesis is crucial for producing compounds with defined stereochemistry, which can be vital for their biological activity and target specificity.

Practical Enantioselective Synthesis Strategies

The development of practical and efficient synthetic routes to this compound has been reported. Specifically, a practical, chromatography-free catalytic asymmetric synthesis of this compound, described as a potent and selective PDE4 inhibitor, has been developed. smolecule.com This indicates that academic research has focused on creating synthetic methodologies that are not only enantioselective but also amenable to scale-up or more straightforward purification processes, which is often a goal in medicinal chemistry and process development.

Preclinical Pharmacological Characterization of L 869298

In Vitro Pharmacological Profiling

The in vitro evaluation of L-869298 has been essential in delineating its enzymatic and cellular effects, providing a foundational understanding of its pharmacological profile.

Enzyme inhibition assays are crucial for determining the potency and selectivity of a compound against its intended target. For this compound, these studies have focused on its interaction with the PDE4 enzyme family.

This compound has demonstrated potent inhibitory activity against the PDE4 enzyme. Specifically, it has a high affinity for the PDE4A subtype, with a reported half-maximal inhibitory concentration (IC50) of 0.5 nM. medchemexpress.com The inhibition of PDE4 leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in various signaling pathways. researchgate.net

Enzyme TargetInhibitory Concentration (IC50)
PDE4A0.5 nM medchemexpress.com

Currently, there is no publicly available scientific literature detailing the activity of this compound in enzyme inhibition assays for Glutathione (B108866) Peroxidase 4 (GPX4).

To assess potential off-target effects, particularly those related to cardiac safety, receptor binding studies are conducted. A key focus is the human Ether-à-go-go-Related Gene (hERG) potassium channel, as its inhibition can lead to cardiac arrhythmias. nih.govnih.govwikipedia.org

Studies have indicated that this compound exhibits less activity against the hERG potassium channel, suggesting a degree of selectivity for its primary target, PDE4. medchemexpress.com This characteristic is a critical aspect of its preclinical profile.

Cellular assays provide insight into how a compound's enzymatic activity translates into functional effects within a biological system. For a PDE4 inhibitor, key markers include the modulation of cAMP levels and the downstream effects on inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α).

The inhibition of PDE4 by compounds like this compound is known to prevent the degradation of cAMP, leading to its accumulation within the cell. researchgate.net Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can modulate the transcription of various genes, including those for inflammatory cytokines. nih.gov Specifically, increased cAMP is associated with the suppression of TNF-α synthesis in inflammatory cells such as monocytes and macrophages. nih.govumich.edu This mechanism is a cornerstone of the anti-inflammatory effects of PDE4 inhibitors. nih.gov

Cellular EffectMechanismOutcome
cAMP LevelsInhibition of PDE4 enzyme activity researchgate.netIncrease in intracellular concentration researchgate.net
TNF-α ProductionDownstream effect of increased cAMP nih.govSuppression of synthesis and release nih.govumich.edu

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govmdpi.com Key regulators of this pathway include the enzyme GPX4, which protects cells from lipid peroxidation. nih.govnih.gov There is currently no scientific evidence in the public domain from assays specifically investigating the role of this compound in the induction of ferroptosis in cell lines.

Lipid peroxidation is the oxidative degradation of lipids, which can lead to cell damage. oxfordbiomed.com Assays measuring markers of this process, such as malondialdehyde (MDA), are used to quantify oxidative stress. raybiotech.com These processes are central to ferroptosis. nih.gov Based on available literature, this compound has not been evaluated in lipid peroxidation or oxidative stress marker assays.

In Vivo Studies and Pharmacodynamics in Animal Models

In vivo studies in animal models are performed to understand a compound's effects within a whole, living organism, bridging the gap between in vitro activity and potential therapeutic application. nih.govresearchgate.netscispace.comnih.gov These studies are essential for evaluating the pharmacodynamic properties of a drug candidate, which describe the physiological and biochemical effects of the substance on the body. nih.govresearchgate.net

For PDE4 inhibitors, in vivo models of inflammation are commonly used. These models can demonstrate the ability of a compound to reduce inflammatory responses, such as edema or the infiltration of inflammatory cells into tissues. nih.gov However, specific in vivo pharmacodynamic data for the compound this compound in animal models is not detailed in the currently available public scientific literature.

Based on a comprehensive review of publicly available scientific literature, there is no specific preclinical pharmacological data available for the compound “this compound” corresponding to the detailed outline requested. Searches for this compound in relation to pulmonary function, anti-inflammatory effects in colitis models, neuropharmacological effects, and regulated cell death mechanisms did not yield any specific research findings.

Therefore, it is not possible to provide an article on the preclinical pharmacological characterization of this compound as per the structured outline. The scientific community has not published studies on this particular compound in the specified areas of research.

Advanced Research Methodologies Applied to L 869298 Studies

Structural Biology Techniques

Structural biology techniques aim to determine the three-dimensional structures of biological macromolecules, providing a spatial understanding of their function and interaction with ligands.

X-ray Crystallography of Protein-Ligand Complexes

X-ray crystallography is a primary method for determining the atomic structure of proteins and their complexes with small molecules like L-869298. This technique involves crystallizing the protein, often in the presence of the ligand, and then diffracting X-rays off the crystal to obtain data that can be used to reconstruct the electron density map and, subsequently, the atomic model of the complex. researchgate.net

Structural studies, including co-crystallization of this compound with its target protein, have been reported. For instance, the crystal structure of PDE4D in complex with this compound has been determined using X-ray diffraction at a resolution of 1.59 Å. dbtindia.gov.inidrblab.net This provides high-resolution details of how this compound binds to the active site of PDE4D. Comparing the binding of this compound with its enantiomer, L-869299, which inhibits PDE4D significantly more weakly (IC50 of 43 nM for L-869299 versus 0.4 nM for this compound), revealed that despite assuming similar conformations in the rigid PDE4D catalytic pocket, the weaker binding of L-869299 was likely due to being forced into an unfavorable orientation. nih.gov X-ray crystallography is considered a powerful technique for studying protein-ligand interactions, enabling the characterization of complexes with high precision. researchgate.netnih.gov

Computational and In Silico Approaches

Computational and in silico methods are widely used in drug discovery to complement experimental techniques, allowing for the simulation, prediction, and analysis of molecular properties and interactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques used to simulate the time-dependent behavior of molecular systems, providing insights into their dynamic properties, conformational changes, and interactions. nih.govmdpi.com MD simulations can be used to explore the flexibility of proteins and how ligands bind and interact within the dynamic environment of the binding site. nih.gov In the context of this compound, molecular dynamics simulations have been employed as part of computational strategies to explore the inhibition activity of small molecule inhibitors, including this compound, towards targets like DPP-4. researchgate.net These simulations can help in understanding the main molecular interactions between the target protein and the ligand. researchgate.net

Ligand Binding Site Comparison and Similarity Analysis

Ligand binding site analysis involves identifying and characterizing the regions on a protein where ligands bind. mdpi.com Comparing the binding sites of different proteins or analyzing the similarity of binding sites can provide insights into potential off-targets, selectivity, and the design of ligands with desired properties. mdpi.com This can involve analyzing the geometric and energetic properties of binding pockets. mdpi.com In studies related to this compound, the binding pose of this compound within the substrate binding site of InhA has been predicted using computational methods and compared with the crystallographically-determined binding pose of a known inhibitor. researchgate.net This suggests the use of binding site analysis to understand the interaction of this compound with potential targets. The chemical diversity of ligands found at the binding site of a target, such as DPP-4, can indicate the range of possible interactions at that site, which is relevant for ligand binding analysis. researchgate.net

High-Throughput Screening (HTS) and Assay Development

High-throughput screening (HTS) is a fundamental process in drug discovery that enables the rapid testing of large libraries of chemical and biological compounds against specific biological targets nih.govbmglabtech.com. The primary goal of HTS is to identify "hits" or "leads" that exhibit the desired activity bmglabtech.com. This is typically achieved through the use of automated liquid handling devices, robotics, plate readers, and specialized software for data processing bmglabtech.com. HTS assays can measure biological responses ranging from isolated biochemical systems with purified targets to complex cellular environments nih.gov. Key technological aspects of HTS include miniaturization, automation, and efficient assay readout bmglabtech.com.

Assay development is a critical prerequisite for successful HTS, involving the creation and optimization of investigative procedures to measure the presence, quantity, or activity of a target entity bmglabtech.com. For this compound, which has been identified as a potent and selective inhibitor of phosphodiesterase 4 (PDE4), specifically PDE4A with an IC₅₀ of 0.5 nM, assay development would involve establishing robust methods to measure PDE4 activity and its inhibition by the compound medchemexpress.com. Biochemical assays measuring enzyme activity are a common type used in HTS genedata.com. The development process is often iterative and requires careful consideration of factors such as the experimental system, normalization methods, cell number (for cell-based assays), and antibody validation if applicable licorbio.com. The robustness of an assay under development can be evaluated using metrics like the Z'-factor genedata.comlicorbio.com.

Studies involving this compound have utilized biochemical assays, such as PDE4A, PDE4B, PDE4C, and PDE4D activity assays, to characterize its inhibitory effects on different PDE4 subtypes core.ac.uk. The development of these assays is crucial for determining the potency and selectivity of this compound and its enantiomers core.ac.ukacs.org. For instance, biochemical characterization has shown a significant difference in the inhibitory potency between this compound and its enantiomer L-869299 against PDE4D acs.org.

Integration of Omics Data in Mechanistic Studies

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, generate vast amounts of data that can provide comprehensive molecular insights into biological processes nih.govfrontiersin.orgnih.gov. Integrating these diverse datasets is essential for gaining a deeper understanding of the mechanisms of action of compounds like this compound nih.govuv.es. Multi-omics approaches aim to either provide more robust classifications of biological samples or to offer new insights into the molecular interaction networks underlying biological states uv.es.

For mechanistic studies of this compound, integrating omics data could help elucidate the downstream effects of PDE4 inhibition on various cellular pathways and processes. For example, transcriptomics could reveal changes in gene expression profiles following treatment with this compound, while proteomics could identify alterations in protein levels or post-translational modifications. Metabolomics could provide insights into metabolic pathway changes influenced by PDE4 inhibition.

Integrating multi-omics data often involves mapping the data onto existing pathway models or constructing data-driven network representations to visualize relationships between different molecular layers uv.es. Computational methods and tools are being developed to systematically generate mechanistic hypotheses by integrating multi-omics datasets with prior knowledge networks nih.govnih.gov. These integrative analyses can help identify significant relationships among omic variables and build a more complete picture of how this compound exerts its effects at a systems level uv.es.

While general principles of omics data integration for mechanistic studies are well-established nih.govfrontiersin.orguv.esnih.govrsc.orgnih.govd-nb.infoomicspred.orgbcm.edu, specific published studies detailing the extensive integration of multi-omics data solely for elucidating the mechanism of this compound were not prominently found in the search results. However, the potential for such studies exists and aligns with current trends in understanding drug mechanisms nih.gov.

Development of Novel Biochemical and Cellular Assays

The development of novel biochemical and cellular assays is an ongoing effort to improve the sensitivity, throughput, and physiological relevance of screening and mechanistic studies nih.govbmglabtech.compelagobio.comcytoo.com. For this compound research, this could involve creating new assays that more accurately reflect the cellular environment or measure specific downstream signaling events modulated by PDE4 inhibition.

Biochemical assays, which often use purified enzymes or proteins, are crucial for initial compound characterization, such as determining IC₅₀ values genedata.com. Novel biochemical assays might focus on different aspects of PDE4 activity or its interaction with this compound, potentially using advanced detection technologies nih.govbmglabtech.com.

Cellular assays, conducted in intact cells, can provide more physiologically relevant data by assessing compound activity within a complex biological context genedata.comcytoo.com. These assays can measure various cellular responses, including changes in signaling pathways, protein phosphorylation, or the production of specific cellular markers promega.cominvivogen.com. For this compound, cellular assays could be developed to measure intracellular cAMP levels (a substrate of PDE4), the activation of cAMP-dependent pathways, or functional responses in cell types relevant to conditions targeted by PDE4 inhibitors core.ac.ukacs.org. Novel cellular assays might utilize reporter gene systems, high-content imaging, or other advanced techniques to measure these responses with greater precision and throughput cytoo.compromega.com. The development of robust cellular assays is essential for confirming the activity observed in biochemical screens and for investigating the compound's effects in a more complex biological setting genedata.compelagobio.com.

Broader Implications for Therapeutic Strategy Development and Drug Discovery Research

L-869298 as a Tool Compound in Mechanistic Studies of PDE4 and Ferroptosis

This compound functions as a potent and selective inhibitor of PDE4, with a reported IC₅₀ of 0.5 nM for PDE4A medchemexpress.com. This high potency and selectivity make it a valuable probe for dissecting the specific roles of PDE4 isoforms in various cellular contexts. Research indicates that this compound is also recognized as a ferroptosis-inducing peroxide, characterized by its ability to indirectly inhibit glutathione (B108866) peroxidase 4 (GPX4), an enzyme critical for cellular antioxidant defense smolecule.com. This inhibition leads to increased oxidative stress and subsequent cell death via ferroptosis smolecule.com.

Studies utilizing this compound have explored the relationship between PDE4 inhibition and ferroptosis. For instance, research suggests that PDE4 inhibition can significantly suppress neuronal ferroptosis following cerebral ischemia/reperfusion injury by activating the Nrf-2/GPX4 pathway nih.gov. These findings indicate a novel mechanism underlying the neuroprotective effects of PDE4 inhibition nih.gov. As a ferroptosis inducer, this compound serves as a research tool to investigate the mechanisms of cell death and oxidative stress in diverse biological settings smolecule.com. Its dual activity provides a means to study how modulating cyclic nucleotide signaling through PDE4 inhibition might intersect with pathways regulating ferroptosis.

Contributions to Understanding Cyclic Nucleotide Phosphodiesterases and Their Therapeutic Relevance

Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) by catalyzing their hydrolysis nih.govresearchgate.netfrontiersin.org. This regulation is crucial for controlling myriad biological responses in health and disease nih.govresearchgate.net. PDE4 specifically hydrolyzes cAMP and is a predominant isoform in many immune and inflammatory cells .

This compound has contributed to the understanding of PDE4 structure and function. Co-crystallization studies of this compound and its enantiomer L-869299 with PDE4D have provided insights into the rigidity of the PDE4 active site, which influences inhibitor binding specificity and family selectivity nih.govresearchgate.net. These studies revealed that while both enantiomers bind to the same pocket, L-869299 binds with significantly weaker affinity (IC₅₀ of 43 nM for PDE4D) compared to this compound (IC₅₀ of 0.4 nM), suggesting that the rigidity of the catalytic pocket forces the less potent enantiomer into an unfavorable orientation nih.govresearchgate.net. This structural information is invaluable for the rational design of more selective PDE4 inhibitors.

The therapeutic relevance of PDE inhibitors is well-established, with several compounds targeting different PDE families used clinically for conditions like erectile dysfunction, pulmonary hypertension, and chronic obstructive pulmonary disease nih.gov. PDE4 inhibitors, in particular, have been investigated for their anti-inflammatory and antidepressive activities nih.gov. This compound, through its use in research, has indirectly supported the broader understanding of how targeting PDE4 can impact signaling pathways relevant to various diseases, including inflammatory and neurodegenerative disorders frontiersin.orgfrontiersin.org.

Advancements in Ferroptosis Research and Targeted Therapies

Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) and lipid peroxidation frontiersin.orgwjgnet.commednexus.orgnih.govmdpi.comnih.gov. It differs mechanistically and morphologically from other forms of cell death like apoptosis frontiersin.orgmednexus.org. Key regulators of ferroptosis include the enzyme GPX4 and the cystine/glutamate antiporter system Xc- frontiersin.orgwjgnet.commednexus.orgnih.govnih.govthno.orgfrontiersin.org. Inhibition of GPX4 or System Xc- can induce ferroptosis frontiersin.orgnih.govnih.govthno.orgfrontiersin.org.

This compound, as a known ferroptosis inducer via indirect GPX4 inhibition, plays a role in advancing ferroptosis research smolecule.com. Its application allows researchers to study the consequences of GPX4 dysfunction and the resulting lipid peroxidation in various cell types and disease models. This contributes to a deeper understanding of how ferroptosis is initiated and regulated.

The recognition of ferroptosis as a distinct cell death pathway has opened new avenues for targeted therapies, particularly in cancer frontiersin.orgnih.govfrontiersin.orgfrontiersin.orgoncologynewstoday.co.ukresearchgate.net. Many cancer cells exhibit resistance to conventional apoptosis-inducing therapies, making ferroptosis induction a promising alternative strategy frontiersin.orgoncologynewstoday.co.uk. This compound, as a tool compound, can be used to evaluate the sensitivity of different cancer cell types to ferroptosis and explore potential synergistic effects with other therapeutic agents frontiersin.orgoncologynewstoday.co.uk. Beyond cancer, ferroptosis is implicated in neurodegenerative diseases and other pathological conditions, suggesting broader therapeutic potential for ferroptosis-modulating compounds smolecule.comtohoku.ac.jpdovepress.com.

Conceptual Frameworks for Selective Modulator Design

The development of selective modulators for specific protein targets is a cornerstone of modern drug discovery. The research involving this compound and its interaction with PDE4 contributes to the conceptual frameworks for designing selective inhibitors. The structural information gleaned from co-crystallization studies with PDE4D highlights the importance of understanding the nuances of the target's binding pocket, including its rigidity and how subtle differences in inhibitor structure (as seen with this compound and L-869299) can dramatically impact binding affinity and selectivity nih.govresearchgate.net.

Future Directions in Preclinical Efficacy Research and Novel Therapeutic Strategies

The research conducted with this compound points towards several future directions in preclinical efficacy research and the development of novel therapeutic strategies. Its demonstrated efficacy in preclinical models of pulmonary function suggests its potential utility in respiratory diseases where PDE4 inhibition is therapeutically relevant researchgate.net.

The link between PDE4 inhibition and the modulation of ferroptosis pathways, as suggested by studies with this compound and other PDE4 inhibitors, warrants further investigation nih.gov. Exploring whether selective PDE4 modulation can be harnessed to therapeutically induce or inhibit ferroptosis in specific disease contexts represents a promising avenue. For example, selectively inducing ferroptosis in cancer cells while protecting healthy tissues could be a powerful strategy oncologynewstoday.co.uk. Conversely, inhibiting ferroptosis might be beneficial in preventing cell death in neurodegenerative diseases or ischemia-reperfusion injury nih.govtohoku.ac.jpdovepress.com.

Future research will likely focus on further elucidating the complex crosstalk between cyclic nucleotide signaling and ferroptosis pathways. This could involve identifying specific PDE isoforms or downstream effectors that play critical roles in regulating ferroptosis sensitivity. Additionally, exploring combination therapies that pair PDE modulators like this compound with other agents that target different nodes in the ferroptosis pathway or other cell death mechanisms could lead to more effective treatment strategies frontiersin.orgoncologynewstoday.co.uk. The development of more selective and pharmacologically optimized compounds based on the insights gained from studying molecules like this compound will be crucial for translating these preclinical findings into successful clinical applications.

Q & A

Q. What is the molecular mechanism of L-869298 as a phosphodiesterase-4 (PDE4) inhibitor?

this compound selectively inhibits PDE4 by competitively binding to the enzyme’s catalytic site, thereby preventing cAMP degradation. Computational docking studies (e.g., eHiTS scoring) suggest that its fluorine atom (F13) forms hydrogen bonds with Leu197 and Ala198 residues in the InhA substrate-binding site, while hydrophobic interactions occur with Gly96, Met103, and others . Experimental validation via enzyme inhibition assays (e.g., measuring IC50 values) is critical to confirm its potency and selectivity .

Q. What methodologies are used to synthesize this compound enantioselectively?

A catalytic asymmetric hydrogenation of an aromatic heteroaromatic ketone is employed to achieve high enantioselectivity (>99% ee). Subsequent steps include tosylate displacement via the lithium enolate of ethyl-3-pyridyl acetate N-oxide, deprotection, and decarboxylation. This method avoids chromatography and is scalable for kilogram quantities, making it suitable for preclinical studies .

Q. How can researchers validate the binding pose of this compound in target proteins?

Use molecular docking tools (e.g., eHiTS) to predict binding conformations and compare them with crystallographic data from known inhibitors (e.g., PDB 2h7m). Key interactions, such as hydrogen bonds with Leu197/Ala198, should be verified via mutagenesis studies or spectroscopic techniques like X-ray crystallography or NMR .

Advanced Research Questions

Q. How can contradictions between computational docking scores and experimental IC50 values be resolved for this compound?

Discrepancies often arise from scoring functions’ limitations in modeling solvation effects or entropy changes. To address this:

  • Combine docking with molecular dynamics (MD) simulations to assess binding stability.
  • Use machine learning models trained on experimental data to refine scoring functions (e.g., regression models predicting IC50 from docking energy) .
  • Validate predictions with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What experimental strategies optimize the enantioselective synthesis of this compound for industrial-scale production?

  • Screen alternative catalysts (e.g., Ru-BINAP complexes) to improve reaction yield and enantiomeric excess.
  • Replace the tosylate displacement step with mechanochemical methods to reduce solvent waste.
  • Use process analytical technology (PAT) for real-time monitoring of intermediates .

Q. How can researchers reconcile conflicting data on this compound’s off-target effects in PDE4 isoforms?

  • Perform isoform-specific inhibition assays using recombinant PDE4A, B, C, and D.
  • Apply phosphoproteomics to identify downstream signaling changes in cellular models.
  • Cross-validate results with knockout/knockdown models (e.g., siRNA targeting PDE4 subtypes) .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

  • Fit data to a four-parameter logistic curve (Hill equation) to determine EC50/IC50.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Report confidence intervals and effect sizes to contextualize clinical relevance .

Methodological Guidance

Q. How should researchers design assays to evaluate this compound’s efficacy in inflammatory disease models?

  • In vitro : Measure cAMP levels in human monocyte-derived macrophages using ELISA or FRET-based sensors.
  • In vivo : Utilize murine asthma/COPD models (e.g., ovalbumin-induced inflammation) with endpoints like bronchoalveolar lavage cytokine levels .
  • Include positive controls (e.g., roflumilast) and account for species-specific PDE4 expression .

Q. What protocols ensure reproducibility in this compound’s docking studies?

  • Standardize protein preparation (e.g., consistent protonation states, water molecule retention).
  • Use consensus docking with multiple software (e.g., AutoDock Vina, Glide) to reduce bias.
  • Publish raw docking scores and pose clusters in supplementary materials .

Q. How can spectroscopic data (NMR, MS) be interpreted to confirm this compound’s structural integrity?

  • For NMR: Compare experimental 1H^1H/13C^{13}C spectra with simulated data from computational tools (e.g., ACD/Labs).
  • For MS: Use high-resolution ESI-MS to verify molecular ion peaks and isotopic patterns.
  • Document purity (>95% by HPLC) and storage conditions (e.g., desiccated, -80°C) to prevent degradation .

Data Presentation and Compliance

Q. What criteria should be followed when reporting this compound’s preclinical data?

  • Adhere to NIH guidelines for experimental rigor (e.g., randomization, blinding).
  • Include ARRIVE checklist items for animal studies.
  • Disclose conflicts of interest and funding sources in the acknowledgments section .

Q. How can researchers structure a manuscript to highlight this compound’s novelty?

  • Emphasize comparative data against existing PDE4 inhibitors (e.g., roflumilast, apremilast).
  • Use tables to summarize docking scores, IC50 values, and synthetic yields.
  • Discuss unresolved questions (e.g., long-term safety in primates) in the conclusion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.